(S)-3-Methylpyrrolidine

Description

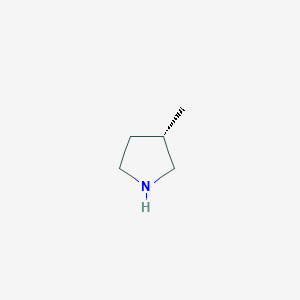

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYINPWAJIVTFBW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348925 | |

| Record name | (S)-3-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69498-25-5 | |

| Record name | (3S)-3-Methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69498-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Methylpyrrolidine: Structure, Stereochemistry, and Application

Introduction: The Strategic Value of Chirality and Three-Dimensionality

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional control is paramount. (S)-3-Methylpyrrolidine emerges as a distinguished chiral building block, providing a unique combination of a saturated heterocyclic core with a stereochemically defined substituent.[1] The pyrrolidine ring is a foundational nitrogen-containing skeleton found in numerous natural products and pharmaceutical agents.[1][2] The strategic placement of a methyl group at the 3-position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds. This guide will provide an in-depth exploration of the chemical structure, stereochemistry, synthesis, and applications of the (S)-enantiomer, highlighting its significance for researchers, scientists, and drug development professionals.

The deliberate introduction of the (S)-methyl group allows chemists to fine-tune the conformational preferences of larger molecules, which can lead to significant improvements in biological potency, efficacy, and metabolic stability.[1] Furthermore, the sp³-hybridized nature of the saturated pyrrolidine ring offers a distinct advantage over flat, aromatic structures by increasing the three-dimensional coverage of chemical space. This often leads to improved physicochemical properties, such as aqueous solubility, which are critical for successful drug development.[1]

Chemical Structure and Stereochemistry: The Foundation of Selectivity

The defining feature of (S)-3-Methylpyrrolidine is the stereocenter at the third carbon atom of the pyrrolidine ring. This chirality is fundamental to its utility, as biological systems, particularly receptors and enzymes, are inherently chiral. The specific spatial orientation of the methyl group dictates how a molecule containing this scaffold will interact with its biological target.

1.1. Core Chemical Identity

| Property | Value | Source |

| IUPAC Name | (3S)-3-methylpyrrolidine | [1] |

| Molecular Formula | C₅H₁₁N | [3] |

| Molecular Weight | 85.15 g/mol | [3][4] |

| SMILES | C[C@H]1CCNC1 | |

| InChI Key | JDJFUMBJQINVKP-JEDNCBNOSA-N |

1.2. The Significance of the (S)-Configuration

The designation "(S)" (from the Latin sinister for left) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The stereochemistry at this position is not a trivial detail; it is often the critical determinant of a drug candidate's pharmacological profile. Different enantiomers of the same molecule can exhibit vastly different biological activities, potencies, and even toxicities. For instance, the (S)-configuration at the 3-position is particularly valuable for generating selective ligands for enantioselective biological targets like G-protein coupled receptors.[1]

A compelling example of this stereospecificity is seen in the development of estrogen receptor α (ERα) antagonists for breast cancer treatment. Research has demonstrated that incorporating a (R)-3-methylpyrrolidine moiety promotes a pure ERα antagonist profile, whereas the corresponding (S)-enantiomer does not confer the same activity.[1][5] This stark difference underscores the necessity of accessing enantiomerically pure building blocks like (S)-3-Methylpyrrolidine.

Caption: 2D structure of (S)-3-Methylpyrrolidine with stereochemistry.

Enantioselective Synthesis: A Protocol Framework

Achieving high enantiomeric purity is the central challenge in the synthesis of (S)-3-Methylpyrrolidine. Various strategies have been developed, often employing chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. The following outlines a conceptual workflow for a stereoselective synthesis, emphasizing the logic behind the experimental choices. A common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a suitable metal complex.[6]

2.1. Conceptual Synthetic Workflow

This workflow represents a modern approach utilizing a "borrowing hydrogen" strategy, which is highly atom-economical.

Step 1: Asymmetric Reduction of a Prochiral Ketone

-

Objective: To establish the chiral center early in the synthesis.

-

Methodology: A prochiral γ-amino ketone is reduced using a chiral catalyst (e.g., a Noyori-type ruthenium or rhodium complex) and a hydrogen source. The choice of catalyst and chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone, preferentially forming the (S)-alcohol.

-

Causality: This step is foundational. By setting the stereocenter at this stage, subsequent reactions build upon a molecule that is already enantiomerically enriched, avoiding costly chiral separation later.

Step 2: Intramolecular Cyclization via N-Alkylation

-

Objective: To form the pyrrolidine ring.

-

Methodology: The resulting chiral amino alcohol undergoes an intramolecular cyclization. The hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate) by reacting it with tosyl chloride or mesyl chloride in the presence of a base like triethylamine. The amine then acts as an intramolecular nucleophile, displacing the leaving group in an Sₙ2 reaction to form the five-membered ring.

-

Causality: This cyclization is designed to be efficient and high-yielding. The intramolecular nature of the reaction is entropically favored.

Step 3: Deprotection (if necessary)

-

Objective: To yield the final, free secondary amine.

-

Methodology: If the nitrogen atom was protected during the initial steps (e.g., with a Boc or Cbz group) to prevent side reactions, this protecting group is now removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

-

Causality: The use of a protecting group ensures that the amine's nucleophilicity doesn't interfere with earlier steps, such as the activation of the hydroxyl group. Its removal is the final step to furnish the target molecule.

Caption: Conceptual workflow for the enantioselective synthesis.

2.2. Protocol Validation: Ensuring Enantiomeric Purity

A critical component of any chiral synthesis is the validation of the product's stereochemical integrity. This forms a self-validating system to ensure the protocol's success.

-

Structural Confirmation: Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm that the correct chemical structure has been synthesized.[3]

-

Enantiomeric Excess (e.e.) Determination: The enantiomeric purity is quantified using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The synthesized compound is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to elute at different times. The relative area of the peaks allows for the precise calculation of the enantiomeric excess.

Applications in Drug Discovery

The 3-methylpyrrolidine scaffold is a privileged structure in medicinal chemistry, and the ability to select a specific enantiomer is a powerful tool for drug designers.

3.1. Fine-Tuning Pharmacological Profiles

As previously mentioned, the stereochemistry of the methyl group can drastically alter the biological activity of a compound. The orientation of the methyl group can influence the binding mode of a ligand within a protein's active site, potentially switching a molecule from an agonist to an antagonist or enhancing its selectivity for a particular receptor subtype.[5] This allows for the fine-tuning of a drug's mechanism of action, leading to improved efficacy and a reduction in off-target side effects.

3.2. A Scaffold in Bioactive Molecules

While not all contain the specific 3-methyl substitution, the pyrrolidine ring is a core component of numerous approved drugs, demonstrating the scaffold's value. For example, Eletriptan, used to treat migraines, features a pyrrolidine ring.[2] The principles of stereocontrol and conformational locking provided by substituents on this ring are broadly applicable. Derivatives of (S)-3-methylpyrrolidine have been investigated as potential anticholinergic agents and as components in complex natural product synthesis.[1]

Conclusion

(S)-3-Methylpyrrolidine is more than a simple chemical reagent; it is a strategic tool for imparting specific, three-dimensional features into bioactive molecules. Its rigid, saturated ring and defined stereocenter provide a level of conformational control that is difficult to achieve with more flexible or planar scaffolds. The profound impact of its stereochemistry on biological activity, as exemplified by its differential effects on the estrogen receptor, highlights the imperative for robust and reliable enantioselective synthetic methods. For researchers in drug development, a deep understanding of the structure and properties of (S)-3-Methylpyrrolidine is essential for the rational design of the next generation of selective and potent therapeutics.

References

-

3-Methylpyrrolidin-2-one | C5H9NO | CID 102848. PubChem, National Institutes of Health. [Link]

-

Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community, University of Mary Washington. [Link]

- US Patent US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

3-Methylpyrrolidine | C5H11N | CID 118158. PubChem, National Institutes of Health. [Link]

-

Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. ACS Publications. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- CN Patent CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

(R)-3-Methylpyrrolidine | C5H11N | CID 11029760. PubChem, National Institutes of Health. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Future Science. [Link]

Sources

- 1. (S)-3-Methylpyrrolidine|Chiral Building Block [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to (S)-3-Methylpyrrolidine: Synthesis, Characterization, and Application

In the landscape of contemporary medicinal chemistry, the emphasis on three-dimensional molecular architecture has never been more pronounced. The spatial arrangement of atoms within a drug molecule is a critical determinant of its interaction with biological targets, influencing efficacy, selectivity, and safety. Among the privileged structures frequently employed in drug design, saturated nitrogen-containing heterocycles, particularly the pyrrolidine ring, are ubiquitous.[1][2] The chemical complexity and globular three-dimensional shape of these scaffolds offer numerous opportunities to refine pharmacological properties such as solubility and lipophilicity.[3]

This guide focuses on a specific, high-value building block: (S)-3-Methylpyrrolidine . The introduction of a single methyl group at the 3-position of the pyrrolidine ring creates a chiral center, leading to two distinct enantiomers. The stereochemistry at this position is not a trivial detail; it can fundamentally alter the molecule's binding mode within a protein's active site, often converting an agonist into an antagonist or drastically changing binding affinity.[3] As a Senior Application Scientist, this guide aims to provide researchers and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and field-proven insights, covering the stereoselective synthesis, rigorous analytical control, and strategic application of this versatile scaffold.

Physicochemical and Structural Properties

(S)-3-Methylpyrrolidine is typically handled as its hydrochloride salt to improve stability and ease of handling, as the free base is a volatile and corrosive liquid. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-methylpyrrolidine | [4] |

| Synonyms | (S)-3-Methyl-pyrrolidine | |

| CAS Number | 34375-89-8 (Free Base) | [4] |

| Molecular Formula | C₅H₁₁N | [4] |

| Molecular Weight | 85.15 g/mol (Free Base) | [4] |

| Molecular Formula (HCl Salt) | C₅H₁₂ClN | |

| Molecular Weight (HCl Salt) | 121.61 g/mol | |

| Appearance (HCl Salt) | Solid | |

| SMILES String | C[C@H]1CCNC1 | |

| InChI Key | JDJFUMBJQINVKP-JEDNCBNOSA-N |

Stereoselective Synthesis: A Chiral Pool Approach

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. For (S)-3-Methylpyrrolidine, one of the most reliable and scalable strategies involves a "chiral pool" approach, which utilizes readily available, inexpensive, and enantiopure starting materials from nature.[5] This method embeds the desired stereochemistry from the outset, avoiding the need for costly chiral resolutions or complex asymmetric catalysts later in the sequence.

A robust and logical precursor for (S)-3-Methylpyrrolpyrrolidine is (S)-itaconic acid, a bio-based dicarboxylic acid. The synthetic rationale involves the formation of a cyclic imide, followed by a series of stereocontrolled reductions.

Synthetic Workflow Diagram

Caption: Synthetic pathway from (S)-Itaconic Acid to (S)-3-Methylpyrrolidine.

Expert Rationale for Experimental Choices

-

Amidation/Imidation: The initial cyclization with ammonia is a classic transformation that efficiently forms the thermodynamically stable five-membered succinimide ring.[6]

-

Chemoselective Carbonyl Reduction: The reduction of the succinimide to the lactam (pyrrolidinone) requires a reagent that can selectively reduce one of the two carbonyl groups. Zinc dust in acetic acid is an effective and economical choice for this transformation.

-

Final Reduction to Amine: The complete reduction of the remaining amide carbonyl to a methylene group (CH₂) is a high-energy transformation. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are required to drive this final step to completion, yielding the target pyrrolidine. The choice between them often comes down to safety considerations (LiAlH₄ is more pyrophoric) and workup procedures.

Detailed Experimental Protocol

Protocol Disclaimer: This protocol is a representative synthesis based on established chemical transformations.[6] It must be carried out by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Step 1: Synthesis of (S)-3-Methyl-2,5-dioxopyrrolidine

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add (S)-itaconic acid (13.0 g, 0.1 mol).

-

Add aqueous ammonia (28%, 50 mL) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and slowly evaporate the solvent under reduced pressure to obtain a solid residue.

-

Recrystallize the crude solid from an ethanol/water mixture to yield pure (S)-3-methyl-2,5-dioxopyrrolidine.

Step 2: Synthesis of (S)-3-Methylpyrrolidin-2-one

-

In a 500 mL three-neck flask fitted with a mechanical stirrer and a thermometer, suspend the succinimide derivative from Step 1 (11.3 g, 0.1 mol) in glacial acetic acid (150 mL).

-

Cool the mixture to 10 °C in an ice bath.

-

Add zinc dust (26.0 g, 0.4 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam. Purify by vacuum distillation.

Step 3: Synthesis of (S)-3-Methylpyrrolidine

-

Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

To a 1 L three-neck flask under an inert atmosphere, add a solution of LiAlH₄ (1 M in THF, 150 mL, 0.15 mol).

-

Cool the LiAlH₄ solution to 0 °C.

-

Dissolve the lactam from Step 2 (9.9 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH₄ solution, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and finally water (17.1 mL).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.

-

Combine the filtrate and washes. The product can be isolated as the free base by careful distillation or converted directly to the hydrochloride salt by bubbling dry HCl gas through the solution, followed by filtration of the resulting precipitate.

Analytical and Quality Control

Ensuring the identity, purity, and, most critically, the enantiomeric integrity of (S)-3-Methylpyrrolidine is paramount. A multi-technique approach is required for a self-validating quality control system.

Structural and Purity Verification Workflow

Caption: Comprehensive analytical workflow for quality control of (S)-3-Methylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Expected NMR Data (in CDCl₃)

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃ | ~1.0-1.1 | Doublet (d) |

| ¹H | H3 | ~2.2-2.4 | Multiplet (m) |

| ¹H | H2, H5 (cis to CH₃) | ~2.8-3.0 | Multiplet (m) |

| ¹H | H2, H5 (trans to CH₃) | ~2.4-2.6 | Multiplet (m) |

| ¹H | H4 | ~1.5-1.9 | Multiplet (m) |

| ¹H | NH | ~1.5-2.5 | Broad Singlet (br s) |

| ¹³C | CH₃ | ~19-21 | |

| ¹³C | C3 | ~35-37 | |

| ¹³C | C4 | ~33-35 | |

| ¹³C | C2 | ~54-56 |

| ¹³C | C5 | ~46-48 | |

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

The quantification of the unwanted (R)-enantiomer is crucial. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[9][10] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the column, which have different energies and thus different retention times.

-

Derivatization (Trustworthiness Step): To ensure good peak shape and detectability, the pyrrolidine nitrogen is often derivatized. A common method is reaction with 3,5-dinitrobenzoyl chloride to form a UV-active amide.

-

Dissolve ~5 mg of the (S)-3-Methylpyrrolidine sample in 1 mL of dichloromethane.

-

Add triethylamine (1.5 equivalents) followed by 3,5-dinitrobenzoyl chloride (1.1 equivalents).

-

Stir for 1 hour at room temperature. The resulting solution can be directly analyzed.

-

-

Chromatographic Conditions:

-

Column: A polysaccharide-based CSP, such as Chiralpak® AS-H (250 x 4.6 mm, 5 µm), is a common starting point for method development.[11]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is typical for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength appropriate for the derivative (e.g., 254 nm).

-

Column Temperature: 25 °C.

-

-

Analysis:

-

Inject a sample of the derivatized racemic (R/S)-3-methylpyrrolidine to identify the retention times of both enantiomers.

-

Inject the derivatized sample of the synthesized (S)-enantiomer.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Applications in Drug Discovery

The (S)-3-methylpyrrolidine scaffold is a valuable pharmacophore due to its ability to introduce a specific 3D vector from the core ring structure. This methyl group can act as a key interacting moiety or as a steric shield, profoundly influencing how a ligand binds to its target protein.[1]

Case Study: Modulating Estrogen Receptor Activity A compelling example of stereochemistry-driven pharmacology comes from the development of selective estrogen receptor degraders (SERDs) for the treatment of breast cancer.[3] In a study by Fanning et al., the introduction of a methylpyrrolidine side chain onto a benzopyran core was investigated.

-

The (R)-3-Methylpyrrolidine derivative (13a in the study) acted as a pure ERα antagonist and a potent SERD. The specific orientation of the (R)-methyl group induced a conformational change in the receptor that promoted its degradation.

-

The (S)-3-Methylpyrrolidine derivative (13b in the study), in stark contrast, did not produce this desired antagonistic profile.

-

The unsubstituted pyrrolidine derivative also failed to achieve the pure antagonist effect.

This case provides authoritative grounding for the principle that the stereochemistry at the 3-position is not interchangeable. The (S)-methyl group, by projecting into a different region of the ligand-binding pocket compared to its (R)-counterpart, alters the entire pharmacological output of the molecule. This makes (S)-3-methylpyrrolidine a critical tool for scientists aiming to probe or exploit specific sub-pockets in a target active site, enabling the design of highly selective and potent therapeutics.[3] Further exploration in areas like kinase inhibitors has also highlighted the utility of 3-substituted pyrrolidines.[12]

Safety and Handling

(S)-3-Methylpyrrolidine, particularly in its free base form, is a hazardous chemical that must be handled with appropriate engineering controls and personal protective equipment (PPE). The hydrochloride salt is less volatile but shares similar corrosive properties upon dissolution.

-

Hazard Classifications: Based on data for closely related compounds, 3-methylpyrrolidine should be considered corrosive, flammable, and toxic upon ingestion or inhalation.[13][14]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.[15][16]

-

Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[14]

-

Keep away from heat, sparks, and open flames.[13]

-

Ground all equipment when transferring large quantities to prevent static discharge.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[13]

-

Store away from strong oxidizing agents and acids.

-

-

First Aid:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Nemtseva, E. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

3-Methylpyrrolidine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2013). Organic & Biomolecular Chemistry. Retrieved January 27, 2026, from [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). Nature Communications. Retrieved January 27, 2026, from [Link]

-

A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. (1998). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Conversion of itaconic acid to 3‐ and 4‐methyl‐2‐pyrrolidone with... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. (2018). PubMed. Retrieved January 27, 2026, from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved January 27, 2026, from [Link]

- Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. (n.d.). Google Patents.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved January 27, 2026, from [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Retrieved January 27, 2026, from [Link]

-

Synthesis of a New Chiral Pyrrolidine. (2010). MDPI. Retrieved January 27, 2026, from [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019). Research Journal of Pharmacy and Technology. Retrieved January 27, 2026, from [Link]

-

Synthesis of poly(itaconic acid) and its application for synthesis of pyrrolinones as a reusable homogeneous catalyst. (2025). Journal of the Serbian Chemical Society. Retrieved January 27, 2026, from [Link]

-

Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved January 27, 2026, from [Link]

-

Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia. Retrieved January 27, 2026, from [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2012). ACS Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

-

N-Methylpyrrolidone - SAFETY DATA SHEET. (2016). A.G. Layne. Retrieved January 27, 2026, from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.es [fishersci.es]

- 14. aglayne.com [aglayne.com]

- 15. buyat.ppg.com [buyat.ppg.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-3-Methylpyrrolidine for Researchers and Drug Development Professionals

(S)-3-Methylpyrrolidine, a chiral saturated N-heterocycle, has emerged as a pivotal building block in modern medicinal chemistry. Its stereochemically defined three-dimensional structure offers a valuable scaffold for the synthesis of novel therapeutics, enabling fine-tuning of pharmacological activity and pharmacokinetic properties. This guide provides a comprehensive overview of (S)-3-Methylpyrrolidine, encompassing its chemical and physical characteristics, synthesis, applications, and safety considerations, tailored for professionals in research and drug development.

Core Molecular Identifiers and Properties

(S)-3-Methylpyrrolidine is a colorless to pale yellow liquid. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 69498-25-5 | |

| Molecular Formula | C₅H₁₁N | |

| Molecular Weight | 85.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | General chemical supplier information |

| Boiling Point | ~81 °C (for N-methylpyrrolidine) | |

| Density | ~0.866 g/cm³ (for pyrrolidine) | [2] |

| Solubility | Miscible with water and most organic solvents | [2] |

The Significance of Chirality in Drug Design: The Role of the (S)-3-Methyl Group

The introduction of a methyl group at the 3-position of the pyrrolidine ring creates a chiral center. The specific stereochemistry, in this case, the (S)-configuration, is crucial in drug design as it dictates the three-dimensional arrangement of the molecule. This, in turn, influences its binding affinity and selectivity for biological targets such as enzymes and receptors. The stereospecific orientation of the methyl group can lead to distinct pharmacological profiles compared to its (R)-enantiomer or the unsubstituted pyrrolidine scaffold. For instance, the orientation of a 3-methylpyrrolidine moiety has been shown to be a determining factor in the antagonist activity of certain estrogen receptor α modulators, highlighting the importance of stereochemistry in achieving desired therapeutic effects.[3]

Enantioselective Synthesis of (S)-3-Methylpyrrolidine

The synthesis of enantiomerically pure (S)-3-Methylpyrrolidine is a key challenge for its application in pharmaceutical development. Several asymmetric synthetic strategies have been developed to access this valuable chiral building block. One common approach involves the use of chiral starting materials from the "chiral pool," such as L-proline.

Below is a representative, multi-step synthesis protocol starting from a proline derivative. The causality behind the choice of reagents and conditions lies in achieving high stereocontrol and good yields.

Illustrative Synthetic Pathway

Caption: A generalized synthetic workflow for (S)-3-Methylpyrrolidine.

Detailed Experimental Protocol (Conceptual)

Note: This is a conceptual protocol illustrating a common synthetic strategy. Specific reaction conditions, reagents, and purification methods may vary and should be optimized based on laboratory-specific capabilities and safety assessments.

-

N-Protection of L-Proline:

-

Dissolve L-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Cool the solution in an ice bath and add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup and extract the N-protected L-proline with an organic solvent. Purify by crystallization or column chromatography.

-

-

Reduction of the Carboxylic Acid:

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve the N-protected L-proline in a dry, aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solids and concentrate the filtrate to obtain the crude N-protected L-prolinol.

-

-

Activation of the Hydroxyl Group:

-

Dissolve the N-protected L-prolinol in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine or pyridine).

-

Cool the mixture and add a sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl), portion-wise.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to yield the activated prolinol derivative.

-

-

Reductive Ring Opening and Methylation:

-

This step can be complex and may involve organometallic reagents. A plausible route involves the formation of an organocuprate reagent from a methyl source (e.g., methyllithium and copper(I) iodide) which can then displace the tosylate group.

-

Alternatively, other reductive methods followed by methylation can be employed.

-

-

Deprotection:

-

Dissolve the N-protected (S)-3-Methylpyrrolidine in a suitable solvent.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to cleave the Boc protecting group.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure. The resulting product may be the salt form, which can be neutralized with a base to obtain the free base.

-

Purify the final product by distillation or column chromatography.

-

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of (S)-3-Methylpyrrolidine. Below is a summary of expected spectroscopic features for the closely related compound, N-methylpyrrolidine, which provides a good approximation.

| Spectroscopic Technique | Expected Features for N-methylpyrrolidine | Source |

| ¹H NMR | Signals corresponding to the N-methyl group and the protons on the pyrrolidine ring. | [4] |

| ¹³C NMR | Peaks representing the N-methyl carbon and the four distinct carbons of the pyrrolidine ring. | [4] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. | [4] |

Applications in Drug Discovery and Asymmetric Synthesis

The pyrrolidine scaffold is a common motif in a wide range of pharmaceuticals and natural products.[5] The stereodefined nature of (S)-3-Methylpyrrolidine makes it a particularly attractive building block for creating complex molecules with high biological specificity.

Workflow for Incorporating (S)-3-Methylpyrrolidine in Drug Discovery

Caption: Role of (S)-3-Methylpyrrolidine in the drug discovery pipeline.

(S)-3-Methylpyrrolidine and its derivatives are utilized in the synthesis of a variety of therapeutic agents. The methyl group can serve as a key pharmacophoric element or as a conformational constraint to orient other functional groups for optimal interaction with a biological target. Its applications span across different therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders.

In the realm of asymmetric synthesis, chiral pyrrolidines are employed as organocatalysts and chiral auxiliaries to induce stereoselectivity in chemical reactions.

Safety and Handling

As a chemical intermediate, (S)-3-Methylpyrrolidine should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information. The hydrochloride salt of (S)-3-methyl-pyrrolidine is classified as acutely toxic if swallowed and can cause serious eye damage.[9] Similar hazards should be anticipated for the free base.

Conclusion

(S)-3-Methylpyrrolidine stands as a testament to the importance of stereochemistry in modern drug discovery. Its unique structural features provide a versatile platform for the development of novel and effective therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the research and development of next-generation pharmaceuticals.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118158, 3-Methylpyrrolidine. [Link]

-

Bednarczyk, D., & Wicha, J. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4967. [Link]

-

Fanning, S. W., et al. (2018). The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist and Selective ER Degrader. Structure, 26(5), 791-802.e6. [Link]

-

Axios Research. (3S)-3-Methylpyrrolidine. [Link]

-

Pearson+. N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine... [Link]

-

Wikipedia. Pyrrolidine. [Link]

Sources

- 1. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. (S)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

(S)-3-Methylpyrrolidine as a Ligand for Transition Metal Catalysts: Application Notes and Protocols

Introduction

(S)-3-Methylpyrrolidine and its derivatives have emerged as a significant class of chiral ligands in the field of asymmetric transition metal catalysis. The inherent chirality and conformational rigidity of the pyrrolidine ring, substituted at the 3-position, create a well-defined chiral environment around a coordinated metal center. This steric and electronic influence is pivotal for achieving high levels of enantioselectivity in a variety of chemical transformations, making these ligands valuable tools for researchers, scientists, and drug development professionals.[1][2][3][4]

The pyrrolidine scaffold allows for extensive functionalization, enabling the fine-tuning of the ligand's properties to suit specific catalytic reactions.[2] This guide provides an in-depth exploration of the application of (S)-3-Methylpyrrolidine-based ligands in two key areas of asymmetric catalysis: ruthenium-catalyzed transfer hydrogenation of ketones and iridium-catalyzed hydrogenation of imines. Detailed protocols, mechanistic insights, and data are presented to facilitate the practical application of these powerful catalytic systems.

PART 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones is a widely used and operationally simple method for the synthesis of enantioenriched secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.[5][6] Ruthenium complexes bearing chiral ligands derived from (S)-3-Methylpyrrolidine have demonstrated exceptional performance in this reaction.[7]

Mechanistic Rationale

The prevailing mechanism for Ru-catalyzed ATH involves a metal-ligand bifunctional catalysis. The reaction proceeds through a concerted, outer-sphere mechanism where the N-H group of the coordinated diamine ligand and the Ru-H hydride are transferred to the ketone's oxygen and carbon atoms, respectively, via a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone, resulting in the formation of a specific enantiomer of the alcohol. The use of a hydrogen source like a formic acid/triethylamine mixture is common in these reactions.[6]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example of the asymmetric transfer hydrogenation of an aromatic ketone.

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

(S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or a related chiral diamine ligand incorporating the (S)-3-methylpyrrolidine motif

-

Acetophenone

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral diamine ligand (0.011 mmol) in the anhydrous solvent (5 mL).

-

Stir the resulting solution at room temperature for 20-30 minutes to pre-form the catalyst.

-

Add acetophenone (1.0 mmol) to the catalyst solution.

-

Add the formic acid/triethylamine mixture (0.5 mL).

-

Stir the reaction mixture at a controlled temperature (e.g., 28°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Data Presentation: Performance in Asymmetric Transfer Hydrogenation

| Ketone Substrate | Chiral Alcohol Product | Conversion (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | >99 | up to 99 |

| 1-Indanone | 1-Indanol | >99 | 98 |

| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >99 | 97 |

Data are representative and actual results may vary depending on the specific ligand and reaction conditions.

Experimental Workflow Diagram

Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.

PART 2: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

The enantioselective hydrogenation of imines to form chiral amines is a critical transformation in organic synthesis, with broad applications in the pharmaceutical industry.[8] Iridium complexes, particularly those featuring chiral P,N-ligands, have proven to be highly effective catalysts for this purpose.[8][9] Ligands incorporating the (S)-3-methylpyrrolidine scaffold can provide the necessary chirality and steric environment for high enantioselectivity.

Mechanistic Considerations

The mechanism of iridium-catalyzed imine hydrogenation is complex and can vary depending on the specific catalyst and substrate.[9] Generally, the catalytic cycle involves the coordination of the imine to the iridium center, followed by the oxidative addition of H₂ to form an iridium dihydride species. The key stereodetermining step is the migratory insertion of the C=N bond into one of the Ir-H bonds. Finally, reductive elimination of the chiral amine product regenerates the active catalyst. The steric and electronic properties of the chiral ligand are crucial in controlling the facial selectivity of the migratory insertion step.[9]

Experimental Protocol: Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral imine.

Materials:

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Chiral P,N-ligand containing the (S)-3-methylpyrrolidine moiety

-

N-(1-phenylethylidene)aniline

-

Anhydrous and degassed solvent (e.g., toluene or dichloromethane)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with [Ir(COD)Cl]₂ (0.0025 mmol) and the chiral P,N-ligand (0.0055 mmol).

-

Add the anhydrous, degassed solvent (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

-

Add the imine substrate (0.5 mmol) to the solution.

-

Place the sealed glass liner into the autoclave.

-

Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 atm).

-

Stir the reaction at a specific temperature (e.g., 25°C) for the required duration (e.g., 12-24 hours).

-

After the reaction, carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

Purify the resulting chiral amine by column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Data Presentation: Performance in Asymmetric Imine Hydrogenation

| Imine Substrate | Chiral Amine Product | Conversion (%) | ee (%) |

| N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | >99 | up to 98 |

| N-(4-methoxybenzylidene)anisidine | N-(4-methoxybenzyl)anisidine | >99 | 96 |

| 2-Methyl-N-phenyl-quinoline | 2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinoline | >99 | 95 |

Data are representative and actual results may vary depending on the specific ligand and reaction conditions.

Logical Relationship Diagram for Asymmetric Imine Hydrogenation

Caption: Key components and the stereodetermining step in Ir-catalyzed asymmetric imine hydrogenation.

Conclusion

Ligands based on the (S)-3-methylpyrrolidine scaffold have proven to be highly effective in transition metal-catalyzed asymmetric synthesis. Their successful application in ruthenium-catalyzed transfer hydrogenation of ketones and iridium-catalyzed hydrogenation of imines underscores their versatility and potential. The protocols and insights provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of chiral molecules, offering a solid foundation for the practical application and further development of these powerful catalytic systems.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

- Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.

-

Transfer Hydrogenation with Ruthenium Complexes of Chiral (Phosphinoferrocenyl)oxazolines. ACS Publications. Available at: [Link]

-

The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University College Dublin. Available at: [Link]

-

Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. PubMed Central. Available at: [Link]

-

Iridium-Catalyzed Asymmetric Hydrosilylation of Imines Using Chiral Oxazolinyl-Phosphine Ligands. ACS Publications. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. Available at: [Link]

-

Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles. Sci-Hub. Available at: [Link]

- Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.

-

Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. Available at: [Link]

-

METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Synthesis of New Chiral [2-(1-Hydroxyalkyl)pyrrolidino]methyl-ferrocenes and Application to the Catalytic Asymmetric Addition of Diethylzinc to Arylaldehydes. Sci-Hub. Available at: [Link]

-

Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed Central. Available at: [Link]

-

Asymmetric transfer hydrogenation: chiral ligands and applications. Royal Society of Chemistry. Available at: [Link]

-

Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]

-

On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. ACS Publications. Available at: [Link]

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

-

3-Methylpyrrolidine. PubChem. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available at: [Link]

-

Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PubMed Central. Available at: [Link]

-

A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. PubMed Central. Available at: [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Chemical Society. Available at: [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: (S)-3-Methylpyrrolidine in Organocatalyzed Asymmetric Michael Additions

Abstract

The asymmetric Michael addition stands as a cornerstone for stereoselective carbon-carbon bond formation in modern organic synthesis.[1][2] Organocatalysis, which utilizes small, chiral organic molecules to induce enantioselectivity, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[3] Within this field, chiral pyrrolidine derivatives have proven to be exceptionally effective.[4][5] This guide provides an in-depth analysis of (S)-3-Methylpyrrolidine, a robust and versatile organocatalyst for asymmetric Michael additions. We will explore its mechanistic underpinnings, key advantages, comprehensive experimental protocols, and substrate scope, offering researchers and drug development professionals a practical resource for leveraging this catalyst in their synthetic endeavors.

Introduction: The Role of Pyrrolidine Catalysis

Organocatalyzed Michael additions frequently employ chiral secondary amines to activate carbonyl compounds toward nucleophilic attack. This activation occurs through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor. (S)-3-Methylpyrrolidine, a derivative of the foundational organocatalyst L-proline, offers distinct advantages. The strategic placement of a methyl group at the 3-position provides steric bulk that enhances facial discrimination during the crucial C-C bond-forming step, often leading to higher enantioselectivities compared to the parent pyrrolidine or even proline itself.[6] This modification allows for fine-tuning of the catalyst's steric and electronic properties, improving performance in various asymmetric transformations.[6]

Key Advantages of (S)-3-Methylpyrrolidine:

-

High Enantioselectivity: The chiral scaffold effectively controls the stereochemical outcome of the reaction.

-

Broad Substrate Scope: Demonstrates efficacy with a range of Michael donors (ketones, aldehydes) and acceptors (nitroolefins, enones).[7]

-

Mild Reaction Conditions: Reactions typically proceed at ambient or sub-ambient temperatures, preserving sensitive functional groups.[7]

-

Operational Simplicity: As a metal-free catalyst, it is generally tolerant to moisture and air, simplifying experimental setup.[3]

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic prowess of (S)-3-Methylpyrrolidine in Michael additions is rooted in its ability to form a transient, stereochemically defined enamine intermediate with a carbonyl donor (e.g., a ketone). This enamine is significantly more nucleophilic than the corresponding enol or enolate, enabling it to efficiently attack the electrophilic Michael acceptor.

The catalytic cycle can be described in four key steps:

-

Enamine Formation: The secondary amine of (S)-3-Methylpyrrolidine condenses with the ketone (Michael donor) to form a chiral enamine, with the release of a water molecule.

-

Nucleophilic Attack: The enamine attacks the β-carbon of the Michael acceptor (e.g., a nitroolefin). The stereochemistry of the newly formed C-C bond is directed by the chiral catalyst, which shields one face of the enamine, favoring attack from the less sterically hindered side.

-

Iminium Ion Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed by water (present in the reaction medium or added during workup).

-

Catalyst Regeneration: Hydrolysis releases the chiral Michael adduct product and regenerates the (S)-3-Methylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle.

Caption: Figure 1: Catalytic Cycle of (S)-3-Methylpyrrolidine.

Application Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol details a representative procedure for the enantioselective addition of a cyclic ketone to a nitroolefin, a common and highly useful transformation in organic synthesis.[1][8]

Materials and Reagents

-

Catalyst: (S)-3-Methylpyrrolidine

-

Michael Donor: Cyclohexanone (freshly distilled)

-

Michael Acceptor: trans-β-Nitrostyrene

-

Solvent: Toluene (anhydrous)

-

Additive (optional but recommended): Benzoic Acid

-

Quenching Solution: Saturated aqueous NH₄Cl

-

Extraction Solvent: Ethyl acetate

-

Drying Agent: Anhydrous MgSO₄ or Na₂SO₄

-

Purification: Silica gel for column chromatography

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

-

Addition of Reagents: Add toluene (1.0 mL), cyclohexanone (5.0 mmol, 10.0 equiv), and benzoic acid (0.05 mmol, 0.1 equiv). The acidic co-catalyst often facilitates catalyst turnover and can improve reaction rates and yields.

-

Catalyst Introduction: Add (S)-3-Methylpyrrolidine (0.1 mmol, 0.2 equiv) to the stirred solution.

-

Reaction Monitoring: Seal the vial and stir the mixture vigorously at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrostyrene is consumed (typically 12-24 hours).[8][9]

-

Work-up: Upon completion, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Isolation: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

-

Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[10]

Performance and Substrate Scope

(S)-3-Methylpyrrolidine has demonstrated high efficacy across a variety of substrates. The following table summarizes typical results for the Michael addition of ketones to various β-nitrostyrenes, showcasing the catalyst's versatility. High yields and excellent stereoselectivities are generally achieved.[7]

| Entry | Michael Donor | Michael Acceptor (R group on β-nitrostyrene) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | Phenyl | 95 | >95:5 | 97 |

| 2 | Cyclohexanone | 4-Chlorophenyl | 92 | >95:5 | 98 |

| 3 | Cyclohexanone | 4-Methoxyphenyl | 96 | >95:5 | 96 |

| 4 | Cyclohexanone | 2-Naphthyl | 90 | 94:6 | 95 |

| 5 | Acetone | Phenyl | 88 | — | 92 |

| 6 | Cyclopentanone | Phenyl | 93 | 90:10 | 94 |

Data presented is representative and compiled from typical outcomes reported in organocatalysis literature. Actual results may vary based on specific reaction conditions.

Conclusion and Outlook

(S)-3-Methylpyrrolidine is a highly effective and reliable organocatalyst for asymmetric Michael additions. Its operational simplicity, mild reaction conditions, and ability to deliver products with high stereoselectivity make it a valuable tool for synthetic chemists in both academic and industrial settings.[6] The straightforward protocols and broad applicability ensure its continued use in the construction of complex chiral molecules, particularly in the early stages of drug discovery and development where rapid access to enantiopure compounds is critical. Future research may focus on immobilizing this catalyst on solid supports for easier recovery and recycling, further enhancing its green chemistry credentials.

References

-

Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. ResearchGate. Available at: [Link]

-

Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

-

Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available at: [Link]

-

Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. Available at: [Link]

-

Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. Available at: [Link]

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

-

Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Substrate scope in isomerization/α-Michael addition reaction. ResearchGate. Available at: [Link]

-

Asymmetric Michael addition of thiols to β-nitrostyrenes using a novel phenylpyrrolidine-based urea catalyst. Sci-Hub. Available at: [Link]

-

Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. Available at: [Link]

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. Available at: [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Michael addition of pyrrolidine to lactam 1 and structures of the... ResearchGate. Available at: [Link]

-

Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group - Princeton University. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. (S)-3-Methylpyrrolidine|Chiral Building Block [benchchem.com]

- 7. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Catalytic Efficiency of Pyrrolidine-Based Catalysts

Welcome to the Technical Support Center for pyrrolidine-based organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. The following question-and-answer format addresses common challenges and provides in-depth, field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst Structure and Selection

Q1: My reaction shows low enantioselectivity. How can I improve it by modifying the catalyst structure?

A1: Low enantioselectivity is a common issue that can often be traced back to the catalyst's structure. The stereochemical outcome of these reactions is highly dependent on the catalyst's ability to create a well-defined chiral environment around the reacting substrates. Here are key strategies to consider for catalyst modification:

-

Steric Hindrance: Increasing the steric bulk on the catalyst can significantly improve enantioselectivity by more effectively shielding one face of the reactive intermediate (e.g., an enamine). For instance, increasing the steric demand of substituents on the pyrrolidine ring or adjacent groups can enhance diastereocontrol.[1] DFT calculations have shown that steric effects can play a crucial role in determining enantioselectivity.[1]

-

Electronic Effects: The electronic properties of the catalyst are just as important as sterics. Introducing electron-withdrawing or electron-donating groups can fine-tune the catalyst's reactivity and its non-covalent interactions with the substrate.[2] For example, aryl amides with both electron-donating (methoxy, methyl) and electron-withdrawing (halides, nitro) groups have been shown to yield corresponding pyrrolidines with good to excellent diastereoselectivity.[1]

-

Hydrogen Bonding and Non-Covalent Interactions: Many highly efficient pyrrolidine-based catalysts incorporate hydrogen-bond donors (e.g., thioureas, amides, or alcohols).[2] These groups can pre-organize the transition state by forming hydrogen bonds with the electrophile, leading to a more ordered and stereoselective reaction. Computational studies have highlighted the importance of attractive non-covalent interactions between the substrate and the catalyst's chiral binding pocket in directing enantioselective folding.[3]

-

Conformational Rigidity: A more rigid catalyst backbone often leads to higher enantioselectivity because it reduces the number of possible transition state conformations. The combination of a rigid core with some degree of conformational flexibility in other parts of the catalyst can be key to its catalytic efficiency.[2]

Q2: I'm observing poor catalyst solubility in my chosen solvent. What are my options?

A2: Catalyst solubility is critical for homogeneous catalysis. Poor solubility can lead to lower effective catalyst concentration and inconsistent results. Here’s how you can address this:

-

Solvent Screening: The first step is to screen a range of solvents. While polar aprotic solvents like DMF, DMSO, and CH3CN are common, sometimes less polar solvents like toluene or dichloromethane can be effective, depending on the catalyst structure.

-

Catalyst Modification for Solubility: If solvent screening is insufficient, consider modifying the catalyst to improve its solubility. Adding lipophilic substituents, such as long alkyl chains or aryl sulfonamides with lipophilic groups, can significantly enhance solubility in less polar organic solvents.[2]

-

Immobilization on a Solid Support: For reactions where catalyst recovery and reuse are also a priority, immobilizing the pyrrolidine catalyst on a solid support (e.g., silica or a polymer resin) can be an excellent strategy.[4] This approach can also prevent catalyst aggregation, which can be a consequence of poor solubility.

Section 2: Reaction Conditions and Additives

Q3: My reaction is very slow, or the conversion is low. How can I increase the reaction rate?

A3: Sluggish reactions can be frustrating and may lead to the formation of side products. Several factors can be optimized to increase the reaction rate:

-

Catalyst Loading: While a lower catalyst loading is often desirable, a simple first step is to increase the catalyst loading (e.g., from 5 mol% to 10 or 20 mol%).[2] This will increase the concentration of the active catalytic species.

-

Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious, as higher temperatures can sometimes negatively impact enantioselectivity. A systematic study of the temperature profile is recommended.

-

Concentration: Increasing the concentration of the reactants can also accelerate the reaction. However, be mindful of potential solubility issues and the possibility of bimolecular side reactions.

-

Use of Additives/Co-catalysts: The addition of a co-catalyst or an additive can have a dramatic effect on reaction rates.

-

Acids: In many pyrrolidine-catalyzed reactions that proceed via an enamine intermediate, a Brønsted or Lewis acid co-catalyst can accelerate the turnover-limiting step. For instance, the use of dodecylbenzenesulfonic acid has been shown to act as both an acid promoter and a surfactant in aqueous media.[2]

-

Water: Surprisingly, small amounts of water (e.g., 5 mol%) can sometimes improve the reaction rate and even the enantioselectivity.[2] It is hypothesized that water can facilitate proton transfer in the transition state.[2]

-

Q4: I am observing the formation of significant side products. What are the likely causes and solutions?

A4: The formation of side products can be due to several factors, including catalyst degradation, substrate decomposition, or competing reaction pathways.

-

Catalyst Degradation: Pyrrolidine catalysts can be susceptible to oxidation or other degradation pathways. Ensure you are using freshly purified reagents and solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Substrate-Related Side Reactions: Some substrates may be prone to self-condensation or other side reactions under the reaction conditions. Lowering the reaction temperature or using a more selective catalyst can help to mitigate these issues.

-

Competing Reaction Pathways: In some cases, the catalyst may promote more than one reaction. For example, in conjugate additions, a competing homo-aldol reaction can occur.[2] Using a catalyst that strongly favors the desired reaction pathway is crucial. This often involves fine-tuning the steric and electronic properties of the catalyst.

Section 3: Advanced Troubleshooting and Optimization

Q5: How can I efficiently screen for the optimal catalyst and reaction conditions?

A5: A systematic approach to screening is essential for efficient optimization.

-

Parallel Screening: Employing high-throughput screening techniques with parallel reactors can significantly accelerate the optimization process. This allows for the simultaneous evaluation of multiple catalysts, solvents, and additives.

-

Design of Experiments (DoE): Statistical methods like Design of Experiments (DoE) can be a powerful tool to identify the optimal reaction conditions with a minimum number of experiments. DoE allows you to study the effects of multiple variables and their interactions simultaneously.

Q6: I need to scale up my reaction. What are the key considerations for moving from a lab scale to a larger scale?

A6: Scaling up a reaction presents a new set of challenges.

-

Homogeneity and Mixing: Ensuring efficient mixing becomes more critical on a larger scale to maintain a homogeneous reaction mixture and consistent temperature.

-

Heat Transfer: Exothermic or endothermic reactions can be more difficult to control on a larger scale due to changes in the surface-area-to-volume ratio. Careful monitoring of the internal reaction temperature is essential.

-

Catalyst Recovery and Reuse: For cost-effectiveness and sustainability on a larger scale, consider using an immobilized catalyst. Polymer-immobilized catalysts, in particular, have shown excellent stability, recyclability, and reusability, making them suitable for industrial processes.[4]

-

Downstream Processing: The purification of the product on a larger scale needs to be considered. A reaction that is "clean" on a small scale may still present purification challenges when scaled up.

Visual and Tabular Guides

Catalyst Optimization Workflow

The following diagram illustrates a typical workflow for optimizing a pyrrolidine-catalyzed reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Performance Evaluation of Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Amides

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, the strategic selection of a chiral auxiliary remains a cornerstone of modern asymmetric synthesis.[1] These temporary chiral directors, covalently attached to a prochiral substrate, provide a powerful and reliable method to control the stereochemical outcome of bond-forming reactions.[2] This guide offers an in-depth, comparative analysis of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' (pseudo)ephedrine amides. We will delve into their performance in key asymmetric transformations, the mechanistic principles governing their stereochemical control, and practical considerations for their application and removal.